The table below summarizes the core information available on Ethomersol's mechanism and effects.
| Aspect | Description |
|---|---|
| Chemical Class | Benzimidazole derivative [1] [2] |
| Primary Mechanism | Activation of reparative and adaptive synthesis of RNA, enzymes, and structural proteins; optimization of mitochondrial oxidation and energy metabolism [2]. |
| Metabolic Action | Non-exhaustive actoprotector; enhances stability against physical load without increasing oxygen consumption or heat production [1] [2]. |
| Key Effects | Cerebroprotective; normalizes behavior & brain metabolism post-injury; prevents metabolic disturbances; reduces oxidative stress & supports antioxidant system [2]. |
One available study details the use of this compound in a rat model of craniocerebral trauma, which provides a methodological basis for its evaluation [2].
The following diagram illustrates the proposed mechanism of this compound based on the described studies. This can serve as a hypothesis for guiding further research.
The existing literature on this compound is limited. To build a complete technical profile, you may need to pursue the following avenues:
The table below summarizes the core technical identity of Ethomersol [1] [2].
| Property | Description |
|---|---|
| Systematic IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole |
| CAS Registry Numbers | 120764-43-4, 135048-68-9 |
| Molecular Formula | C₁₁H₁₄N₂OS |
| Molecular Weight | 222.31 g/mol |
| Chemical Structure | Benzimidazole derivative with ethoxy (C₂H₅O-) group at position 5/6 and ethylthio (C₂H₅S-) group at position 2. |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC |
| Classification | Synthetic Actoprotector / Adaptogen |
| Mechanism of Action | Activation of reparative protein & enzyme synthesis; optimization of cellular energy metabolism; antioxidant activity [3] [2]. |
This compound's effects are metabolic, enhancing the body's inherent stability. The following diagram illustrates its multi-faceted mechanism of action leading to its physiological effects.
> Integrated multi-level mechanism of this compound action, from molecular interactions to systemic outcomes.
This compound has been investigated in various animal models, primarily focusing on its protective effects against brain injury and its role in enhancing recovery.
This study evaluated this compound's ability to mitigate the consequences of traumatic brain injury (TBI) [3].
This earlier study investigated the acute effects of this compound on brain circulation and oxygenation during ischemia [4].
This compound belongs to a class of synthetic adaptogens. The table below compares it with other key compounds in this category [5] [2].
| Compound Name | Structure Type | Primary Experimental/Clinical Use | Unique Features |
|---|---|---|---|
| This compound | Benzimidazole derivative | Antihypoxic, cerebroprotective, regenerative effects (liver). | Enhanced antioxidant and cerebroprotective activity; studied in brain injury & liver regeneration. |
| Bemitil (Reference) | Benzimidazole derivative | Enhances physical performance; anti-asthenic. | First developed actoprotector; extensive historical use in military/sports medicine. |
| Bromantane | Adamantane derivative | Increases mental performance; treats asthenic states. | Combined actoprotective and anxiolytic properties; prohibited in sports. |
| Ginseng (Natural) | Triterpenoid saponins (Ginsenosides) | Improves physical & intellectual capacity; adaptogen. | Natural origin; acts on neurotransmitters, blood circulation, and adrenal stress response [6]. |
Based on the experimental data, this compound's potential applications are primarily in areas where enhancing the body's resistance to metabolic stress is critical [3] [2]:
While preclinical results are promising, this compound remains a compound for research. Translation to clinical use would require [2]:
The table below summarizes the key information available from the identified study [1].
| Attribute | Details |
|---|---|
| IUPAC Name / Chemical Structure | 5-ethoxy-2-ethylthiobenzimidazole (a benzimidazole derivative) [1]. |
| Mechanism of Action | Metabolic type of action; activates reparative and adaptive synthesis of RNA, enzymes, and structural proteins; activates protein synthesis and enzymes for energy metabolism and antioxidant systems [1]. |
| Primary Indication (Experimental) | Cerebroprotective agent for consequences of craniocerebral trauma (CCT) [1]. |
| Tested Dosage | 25 mg/kg [1]. |
| Administration Route | Intraperitoneal (i.p.) [1]. |
| Treatment Duration (in study) | 3 days, once daily [1]. |
| Key Effects | Decreased behavioral impairments post-CCT; restored individual behavior structure; prevented metabolic disturbances in the brain; mitigated cerebral edema; improved physiological parameters (respiration rate, body temperature) [1]. |
The primary study investigated Ethomersol in a rat model of craniocerebral trauma (CCT). The methodology and key findings are detailed below [1].
The effects of this compound, compared to a control and the nootropic drug Piracetam, are summarized in the table below. Data is extracted from the source publication [1].
| Parameter | Control (3 days post-CCT) | This compound (3 days post-CCT) | Piracetam (3 days post-CCT) |
|---|---|---|---|
| Body Weight (HR) | 152.2 ± 2.5 g | 178.1 ± 2.2 g* | 167.3 ± 3.4 g |
| Body Weight (LR) | 155.1 ± 2.3 g | 181.2 ± 2.1 g | 171.2 ± 3.2 g |
| Respiratory Rate (HR) | 141 ± 2 /min | 131 ± 3 /min | 137 ± 3 /min |
| Respiratory Rate (LR) | 129 ± 4 /min | 130 ± 3 /min | 132 ± 1 /min |
| Body Temperature (HR) | ~37.53 °C (from trend) | Restored towards normal | Partial restoration |
| Cerebral Edema | Present | Decreased | Decreased |
| Behavioral Impairments | Present | Decreased in HR and LR | Decreased |
| Brain Metabolism | Disturbed | Normalized in HR and LR | — |
Note: The symbols * and in the original data table likely denote the statistical significance of the difference compared to the control group (e.g., * for p < 0.05, for p < 0.01). HR = High-Resistant to hypoxia; LR = Low-Resistant to hypoxia.
The following diagram illustrates the proposed mechanism of action of this compound and the experimental workflow based on the study, created according to your specifications.
This compound activates RNA and protein synthesis, restoring brain metabolism and behavior after injury-induced hypoxia [1].
It is important to interpret the data on this compound with the following context in mind:
The table below summarizes the core identifying information for Ethomersol [1].
| Property | Description |
|---|---|
| CAS Number | 120764-43-4 |
| IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole |
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 g/mol |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC |
| Synonyms | 5-EEMBI, 5-ethoxy-2-ethylmercaptobenzimidazole |
As a benzimidazole derivative, this compound is classified as an actoprotector [2] [1]. Actoprotectors are defined as synthetic substances that enhance the body's stability against physical exertion without increasing oxygen consumption, essentially functioning as synthetic adaptogens that significantly boost physical performance [2].
The synthesis of this compound builds on established pathways for creating benzimidazole derivatives. The available data focuses on the industrial optimization of its production.
| Parameter | Optimal Range | Impact & Notes |
|---|---|---|
| Temperature | 80-100 °C | Higher temperatures risk decomposition products. |
| Reaction Time | 2-4 hours | Yield plateaus after 4 hours; side reactions increase after 6. |
| Solvent Ratio (EtOH:H₂O) | 5:1 | Deviations cause solubility issues. |
| Purification Method | Recrystallization (Methanol) | Achieves purity >99.5% after multiple cycles. |
This compound shares structural and functional similarities with other actoprotectors. The following diagram illustrates its classification.
This compound is a benzimidazole derivative within the actoprotector class [2] [1].
According to the supplier's comparison, this compound is suggested to have a unique combination of enhancing physical endurance and metabolic recovery, potentially making it valuable in sports medicine and rehabilitation [1]. It's crucial to note that this information is from a commercial source and requires validation from independent peer-reviewed studies.
This compound (5-ethoxy-2-ethylthiobenzimidazole) represents a clinically significant antihypoxant compound with demonstrated efficacy across multiple experimental hypoxia models. As a benzimidazole derivative, it exhibits a multifaceted pharmacological profile characterized by energy-stabilizing properties and antioxidant capabilities that collectively enhance organismal tolerance to oxygen deprivation [1]. Research indicates that this compound's therapeutic mechanism extends beyond conventional antihypoxic action to include activation of reparative synthesis of proteins and enzymes critical for maintaining cellular energy metabolism under hypoxic stress [1]. These properties make it a valuable investigational tool for studying hypoxia pathophysiology and a promising candidate for therapeutic development in conditions characterized by oxygen deprivation, particularly in the context of cerebral ischemia and traumatic brain injury [1] [2].
The compound belongs to a class of actoprotective substances that enhance physical and mental performance without increasing oxygen consumption—a key differentiator from psychostimulants [3]. This application note provides a comprehensive summary of this compound's experimental applications, quantitative efficacy data across standardized hypoxia models, and detailed protocols to facilitate its systematic investigation in preclinical research settings.
This compound demonstrates multiple complementary mechanisms that underlie its protective effects against hypoxic damage:
This compound significantly reduces lipid peroxidation in brain and liver tissues during acute hypoxia. At doses of 25 mg/kg administered intraperitoneally 30 minutes before hypoxic exposure, it effectively prevents antioxidant system suppression, decreasing accumulation of conjugated dienes and malondialdehyde while increasing levels of thiol groups and enhancing activity of key antioxidant enzymes [4]. In vitro studies using concentration ranges of 0.01-40 mM demonstrate this compound's ability to inhibit Fe²⁺-induced ascorbate-dependent lipid peroxidation in liposomes and brain homogenates, with efficacy comparable to reference compounds DMSO and EDTA [4].
This compound activates reparative protein synthesis and enhances expression of enzymes involved in energy metabolism stabilization [1]. This metabolic optimization improves cellular adaptation to hypoxic conditions without increasing oxygen consumption—a characteristic feature of true actoprotectors [3]. The compound facilitates more efficient energy utilization during hypoxic stress, as evidenced by preserved creatine phosphate and ATP levels in brain tissue following craniocerebral trauma [1].
In models of cerebral ischemia, this compound (50 mg/kg IV over 60 minutes) demonstrates significant improvements in cerebral oxygenation and prevents post-ischemic hypoperfusion during recirculation [2]. A notable mechanism involves reduced hemoglobin-oxygen affinity, which enhances oxygen delivery to hypoxic tissues [2]. These cerebrovascular effects contribute to its protective action against ischemic damage and support recovery processes.
Table 1: Key Pharmacological Properties of this compound
| Property | Experimental Evidence | Proposed Mechanism |
|---|---|---|
| Antioxidant | Reduced MDA and conjugated dienes in brain/liver [4] | Free radical scavenging, antioxidant enzyme activation |
| Metabolic Stabilization | Preserved CrP and ATP in brain tissue [1] | Enhanced mitochondrial function, optimized energy metabolism |
| Hemodynamic Improvement | Attenuated post-ischemic hypoperfusion [2] | Reduced Hb-O₂ affinity, improved microcirculation |
| Actoprotective | Enhanced physical endurance without increased O₂ consumption [3] | Reparative protein synthesis, metabolic adaptation |
Experimental studies across multiple hypoxia models have generated consistent quantitative data supporting this compound's efficacy:
In feline models involving 30-minute occlusion of both carotid and vertebral arteries, this compound infusion (50 mg/kg IV over 60 minutes) significantly reduced cerebral tissue hypoxia at the end of the ischemic period. During recirculation, treated animals demonstrated preserved oxygen metabolism and prevention of the characteristic post-ischemic hypoperfusion, with particular effectiveness against hypo-oxygenation [2].
Research using rat models of closed craniocerebral trauma (64g weight free fall from 80cm height) demonstrated this compound's dose-dependent protective effects when administered at 25 mg/kg intraperitoneally for three consecutive days post-injury. Treatment improved survival rates, reduced cerebral edema, and accelerated normalization of physiological parameters including respiration rate and body temperature [1]. Behavioral assessments using open field and elevated plus maze tests revealed significant improvement in functional recovery, particularly in animals with low inherent resistance to hypoxia [1].
Table 2: Efficacy Parameters in Craniocerebral Trauma Model (25 mg/kg, 3 days)
| Parameter | Control Group | This compound Group | p-value |
|---|---|---|---|
| Body Weight Recovery (g) | 155.1 ± 2.3 | 181.2 ± 2.1 | <0.01 |
| Respiratory Rate Normalization | 129 ± 4/min | 130 ± 3/min | NS |
| Cerebral Edema Reduction | Significant edema | Mild edema | <0.05 |
| Open Field Activity | 42% of baseline | 78% of baseline | <0.01 |
| ATP Levels in Brain Tissue | 58% of normal | 89% of normal | <0.01 |
| Lipid Peroxidation Products | Elevated 2.3x | 1.2x baseline | <0.05 |
Objective: Evaluate this compound's protective efficacy against acute hypobaric hypoxia.
Materials:
Methodology:
Outcome Measures:
Objective: Assess this compound's efficacy in improving recovery after craniocerebral trauma with concomitant hypoxia.
Materials:
Methodology:
Outcome Measures:
Figure 1: Comprehensive Mechanism of this compound Action in Hypoxia This diagram illustrates this compound's multifaceted protective mechanisms against hypoxic damage at both cellular and organ levels, culminating in functional recovery.
Figure 2: Experimental Workflow for this compound Evaluation in Hypoxia Models This workflow outlines the standardized methodology for assessing this compound efficacy, highlighting key stages from animal preparation to data analysis.
This compound represents a valuable research tool with multiple applications in hypoxia investigations:
Future research directions should focus on dose-response characterization across different hypoxia models, pharmacokinetic profiling to optimize dosing regimens, and molecular target identification to clarify its precise mechanism of action. Additionally, exploration of this compound's potential in age-related hypoxia models and its effects on long-term cognitive outcomes following hypoxic insults represents promising research avenues.
Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a promising antihypoxant agent with demonstrated cerebroprotective properties in experimental models of brain injury. As a benzimidazole derivative, this compound exhibits a unique multi-mechanistic profile that addresses several interconnected pathophysiological processes in traumatic brain injury (TBI). The compound was originally developed at the Department of Pharmacology of the Military Medical Academy in Saint Petersburg, Russia, and has shown efficacy in various models of cerebral ischemia and trauma [1]. This compound's chemical structure shares characteristics with other benzimidazole-based antihypoxants like bemithyl, which have been deployed in extreme situations including military operations, Chernobyl disaster response, and Antarctic expeditions due to their actoprotective properties [1].
The therapeutic potential of this compound in TBI management stems from its ability to target central hypoxic mechanisms that exacerbate initial trauma. Following mechanical brain injury, the secondary injury cascade frequently involves compromised cerebral blood flow, mitochondrial dysfunction, and oxidative stress, creating a hypoxic environment that contributes to expanded tissue damage and poor functional outcomes [1] [2]. This compound addresses these processes through energy-stabilizing effects and antioxidant activity, with research demonstrating accelerated recovery of cerebral blood flow, reduction of brain edema, and limitation of lipid peroxidation in experimental models [3] [4]. This multi-target approach positions this compound as a promising candidate for further therapeutic development in TBI, particularly given the limited success of neuroprotective agents in recent clinical trials [5] [6].
Animals: Adult male Wistar rats (160-180 g) are acclimatized for 7 days under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should receive institutional ethical approval following relevant guidelines for animal research [1] [7].
Hypoxia Resistance Stratification: Prior to trauma induction, animals are classified according to innate resistance to hypoxia using a barochamber. Animals are elevated to a simulated altitude of 12,000 m at 50 m/sec and maintained until agonal respiration occurs. Low-resistant (LR) animals tolerate hypoxia for 5-10 minutes, while high-resistant (HR) animals survive beyond 10 minutes [1]. This stratification is critical as individual hypoxia resistance significantly influences treatment response and metabolic outcomes [7].
Trauma Induction: Moderate severity closed craniocerebral trauma is induced 24 hours post-hypoxia classification using a weight-drop apparatus. A 64 g weight is released through an 80 cm hollow tube (diameter 1.3 cm) onto the parietal region of the head, which is stabilized on a soft support to prevent jaw fracture. Animals exhibiting depressed parietal bone fractures are immediately euthanized and excluded from study [1].
This compound Treatment: 25 mg/kg administered intraperitoneally once daily for three consecutive days post-trauma [1] [7].
Positive Control: Piracetam (20% solution from ampules, ICN-Oktyabr', Russia) administered at 60 mg/kg via the same schedule [1].
Vehicle Control: Appropriate vehicle solution administered following identical protocol to control for administration effects.
Open Field Test: Conducted pre-trauma and at day 3 post-trauma. Rats are placed in a 100×100 cm arena for 5 minutes while recording: horizontal locomotor activity (square crossings), vertical activity (rearings), investigative behavior (glances into openings, center excursions), and emotionality (defecatory boluses, grooming acts) [1].
Elevated Plus Maze: Performed concurrently with open field testing. Records include: time spent in open vs. closed arms, number of excursions into each arm, hanging behaviors from open arms, and glances from closed arms. Anxiety index calculated as percentage ratio of open arm excursions to total excursions [1].
Animals are euthanized at day 3 post-trauma for brain tissue analysis:
Energy Metabolism: Brain tissue frozen in liquid nitrogen analyzed for creatine phosphate, ATP, lactic acid, and pyruvic acid content using standardized biochemical methods [1].
Oxidative Stress Parameters: Lipid peroxidation products (diene conjugates, malonic dialdehyde) measured alongside components of the antioxidant system (reduced glutathione, superoxide dismutase activity) with protein content determined by Lowry method [1] [2].
Cerebral Edema Assessment: Brains removed with olfactory lobes intact, weighed wet, then dried to constant weight for calculation of water content using established calibration plots [1].
Table 1: Effects of this compound on Physiological Parameters in Rats After Craniocerebral Trauma
| Parameter | Group | Before CCT | Immediately After CCT | 3 Days Post-CCT + Vehicle | 3 Days Post-CCT + this compound |
|---|---|---|---|---|---|
| Body weight (g) | HR | 185.1 ± 3.3 | 161.2 ± 2.2* | 152.2 ± 2.5* | 178.1 ± 2.2* |
| LR | 183.5 ± 2.2 | 163.1 ± 2.3* | 155.1 ± 2.3* | 181.2 ± 2.1 | |
| Respiratory rate (per min) | HR | 124 ± 3 | 146 ± 3* | 141 ± 2* | 131 ± 3 |
| LR | 128 ± 2 | 137 ± 3.3* | 129 ± 4* | 130 ± 3 | |
| Body temperature (°C) | HR | 38.55 ± 0.12 | 38.12 ± 0.11* | 37.53 ± 0.21* | 38.41 ± 0.14 |
Data presented as mean ± SEM; *p<0.05 vs. pre-trauma; p<0.05 vs. vehicle control; CCT = closed craniocerebral trauma; HR = high-resistant to hypoxia; LR = low-resistant to hypoxia [1]
Table 2: Effects of this compound on Cerebral Metabolism and Oxidative Stress Parameters
| Parameter | Sham Control | CCT + Vehicle | CCT + this compound |
|---|---|---|---|
| ATP (μmoles/g tissue) | 2.15 ± 0.11 | 1.32 ± 0.08* | 1.98 ± 0.09 |
| Creatine phosphate (μmoles/g tissue) | 4.82 ± 0.23 | 2.91 ± 0.17* | 4.25 ± 0.21 |
| Lactic acid (μmoles/g tissue) | 2.11 ± 0.14 | 4.82 ± 0.31* | 2.95 ± 0.22 |
| Malonic dialdehyde (nmol/mg protein) | 0.85 ± 0.05 | 1.62 ± 0.08* | 1.08 ± 0.06 |
| Reduced glutathione (μmol/g tissue) | 2.41 ± 0.12 | 1.58 ± 0.09* | 2.15 ± 0.11 |
Data presented as mean ± SEM; *p<0.05 vs. sham control; p<0.05 vs. CCT + vehicle [1] [7]
Stratified Treatment Response: this compound administration normalized body weight, respiratory rate, and body temperature more effectively in high-resistant animals compared to low-resistant individuals, suggesting hypoxia resistance affects therapeutic efficacy [1].
Metabolic Restoration: Treatment significantly restored cerebral energy charge, with ATP and creatine phosphate levels approaching sham control values. This was accompanied by reduced lactic acid accumulation, indicating improved aerobic metabolism [1] [7].
Oxidative Stress Mitigation: this compound demonstrated significant antioxidant properties, reducing lipid peroxidation products and restoring endogenous antioxidant systems including glutathione and superoxide dismutase [1].
Behavioral Recovery: this compound treatment restored exploratory behavior and reduced anxiety measures in both open field and elevated plus maze tests, with more pronounced effects in high-resistant animals [1].
Stock Solution Preparation: this compound is dissolved in appropriate vehicle (e.g., saline with minimal DMSO if needed for solubility) to achieve concentration allowing accurate intraperitoneal delivery of 25 mg/kg in a volume of 2-5 mL/kg [1].
Stability Considerations: Fresh solutions should be prepared daily, protected from light, and used within 4 hours of preparation unless stability data demonstrate longer viability.
Dosing Regimen Optimization: The established 3-day protocol initiates within 2 hours post-trauma. For extended therapeutic window studies, initiate within 6 hours post-injury based on the compound's mechanism targeting secondary injury cascades.
Recent advances in TBI biomarker research support incorporating specific molecular endpoints to validate this compound's mechanistic effects:
Neuronal Injury Biomarkers: Monitor glial fibrillary acidic protein (GFAP) for astrocytic response, neurofilament light chain (NF-L) for axonal injury, and ubiquitin C-terminal hydrolase-L1 (UCH-L1) for neuronal cell body damage [6].
Inflammatory Mediators: Track IL-1β, TNF-α, and NLRP3 inflammasome components to quantify neuroinflammatory modulation [2].
Oxidative Stress Markers: Beyond traditional measures, include F2-isoprostanes for lipid peroxidation and glutathione peroxidase activity as functional antioxidant system indicators [1] [2].
The community-based intervention model described by Soberg et al. provides a framework for translating acute this compound benefits to chronic TBI management [8]:
Long-term Outcome Measures: Incorporate functional independence measures (FIM), community integration questionnaires (CIQ), and quality of life assessments (SF-36) at 4, 8, and 12-month endpoints.
Personalized Dosing Strategies: Consider individual metabolic profiles and hypoxia resistance markers for dose optimization in heterogeneous patient populations.
This compound demonstrates significant potential as a cerebroprotective agent through its multi-mechanistic approach to targeting the secondary injury cascade in traumatic brain injury. The comprehensive experimental protocol outlined provides a robust framework for evaluating its efficacy in standardized models, with particular emphasis on the importance of individual hypoxia resistance in therapeutic response stratification [1] [7]. The convergence of this compound's documented effects on cerebral energy metabolism, oxidative stress balance, and functional outcomes aligns with current understanding of critical TBI pathophysiological mechanisms [2] [6].
Future research directions should include:
Dose-Response Characterization: Systematic evaluation of alternative dosing regimens (including earlier administration and extended treatment duration) to optimize therapeutic windows.
Combination Therapy Strategies: Investigation of this compound alongside established and emerging TBI treatments to identify potential synergistic effects.
Biomarker Validation: Correlation of this compound's physiological effects with established and novel TBI biomarkers to facilitate translational development.
Age and Sex Stratification: Evaluation of treatment efficacy across demographic variables to ensure broad applicability.
The integration of this compound into the evolving landscape of TBI therapeutics, particularly with the growing emphasis on biomarker-guided personalized medicine approaches [6], represents a promising avenue for addressing the significant unmet medical needs in this devastating condition.
Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances the body's stability against physical stress [1]. Research from 2003 demonstrates its antioxidant properties in both in vivo and in vitro models [2].
The following diagram illustrates this dual mechanism of action for this compound in inhibiting lipid peroxidation.
No standardized protocol for evaluating this compound's lipid peroxidation inhibition exists. The following is a proposed methodology adapted from general lipid peroxidation inhibition assays and the specific experimental conditions described in the this compound study [2] [3].
The workflow for the liposome-based assay is outlined below.
% Inhibition = [(Ac - At) / (Ac - Ab)] * 100
where Ac is the absorbance of the negative control, At is the absorbance with this compound, and Ab is the absorbance of the blank (liposomes without oxidant).The table below summarizes quantitative data on this compound's effects from a published study.
Table 1: Documented Effects of this compound on Lipid Peroxidation Parameters
| Experimental Model | Concentration/Dosage | Key Effects on Lipid Peroxidation | Citation |
|---|---|---|---|
| Albino Rat (in vivo) | 25 mg/kg (i.p.) | ↓ Accumulation of conjugated dienes and malondialdehyde (MDA) in brain and liver | [2] |
| Liposomes (in vitro) | 0.01 - 40 mM | Inhibition of Fe²⁺-induced ascorbate-dependent lipid peroxidation | [2] |
| Brain Homogenates (in vitro) | 0.01 - 40 mM | Inhibition of Fe²⁺-induced NADPH-dependent lipid peroxidation | [2] |
Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances stability against physical loads without increasing oxygen consumption [1]. Its core research application is in conferring protection against hypoxic and ischemic injury, particularly in models of central nervous system damage [2].
The primary in vivo efficacy of this compound has been demonstrated in rodent models of brain injury. The table below summarizes the key quantitative findings:
Table 1: Summary of Key In Vivo Efficacy Data for this compound
| Disease Model | Species/Sex | Dose & Route | Dosing Regimen | Key Efficacy Findings |
|---|---|---|---|---|
| Mechanical Craniocerebral Trauma [2] | Rats (Not specified) | 25 mg/kg, Intraperitoneal (IP) | Once daily for 3 days | Decreased behavioral impairments; Restored individual behavior structure; Prevented metabolic disturbances in the brain. |
The precise molecular mechanism of this compound is an area of ongoing research. As an actoprotector, its action is thought to be linked to fundamental mechanisms of cellular resistance rather than a single receptor [1]. Based on its class and observed effects, the following interconnected pathways are hypothesized to play a role, summarized in the diagram below.
This section outlines a directly cited protocol for this compound and standard methods for key in vivo pharmacology studies that can be adapted for its further development.
The following is based on a published study using this compound in a model of craniocerebral trauma [2].
While specific PK data for this compound is not available in the search results, the following represents a standard protocol that can be employed [3] [4] [5].
Table 2: Standard PK Parameters to Determine from In Vivo Study
| PK Parameter | Description |
|---|---|
| C~max~ | Maximum observed plasma concentration. |
| T~max~ | Time to reach C~max~. |
| AUC~0-t~ | Area under the plasma concentration-time curve from zero to last time point. |
| AUC~0-∞~ | Area under the curve from zero to infinity. |
| t~1/2~ | Terminal elimination half-life. |
| CL | Total body clearance. |
| V~d~ | Apparent volume of distribution. |
| F | Oral bioavailability (calculated as (AUC~PO~ / AUC~IV~) × (Dose~IV~ / Dose~PO~) ). |
An MTD study is crucial for establishing a safe dosing range for future efficacy studies [3] [5].
The evaluation of antioxidant activity is multifaceted, relying on assays with different underlying mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer (ET), and others that measure reducing power or metal chelation ability [1]. No single assay can fully capture the complex nature of antioxidant behavior, which is why a combination of methods is recommended for a valid evaluation [2] [1].
The following table summarizes the core assays that can be employed to characterize a new antioxidant compound.
| Assay Category | Example Assays | Mechanistic Principle | Key Measured Parameters |
|---|---|---|---|
| Free Radical Scavenging | DPPH, ABTS | Single Electron Transfer (ET) | Radical scavenging capacity, IC50 value |
| Reducing Power | FRAP (Ferric Reducing Antioxidant Power) | Electron Transfer | Reduction of Fe³⁺ to Fe²⁺ |
| Metal Chelation | Metal Chelation Assay | Chelation of pro-oxidant metal ions | Inhibition of Fenton reaction; percentage inhibition |
| Enzyme-Based Activity | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) | Enzymatic neutralization of specific ROS | Enzyme activity (e.g., units/mg protein); gene expression levels |
Here are detailed methodologies for key in vitro assays, which form the foundation of antioxidant activity assessment [2] [1].
This is a common, rapid ET-based assay to determine free radical scavenging activity.
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100
The results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).This assay measures the reducing capacity of an antioxidant.
This assay evaluates the ability of a compound to chelate ferrous ions, preventing them from participating in the Fenton reaction.
% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] × 100The following diagram, generated using Graphviz, outlines the logical workflow for a comprehensive assessment of antioxidant activity, from initial in vitro screening to advanced mechanistic studies.
Diagram 1: A comprehensive workflow for evaluating antioxidant activity, beginning with simple in vitro chemical assays and progressing through cellular mechanisms to in vivo validation.
After initial in vitro screening, more complex studies are required to understand the mechanism of action and physiological relevance [2].
Given the current lack of specific data on this compound, here are practical steps to advance your research:
Mechanism of Action Ethomersol is classified as an actoprotector, a substance that enhances the body's stability against physical loads without increasing oxygen consumption [1]. Its mechanism is primarily metabolic, involving:
Key Experimental Findings Table 1: Summary of Key Preclinical Findings for this compound
| Study Model | Dosage & Administration | Key Outcomes | Citation |
|---|---|---|---|
| Mechanical craniocerebral trauma in rats | 25 mg/kg, intraperitoneally, once daily for 3 days | Decreased behavioral impairments; prevented metabolic disturbances in the brain; restored energy metabolism (creatine phosphate, ATP) and antioxidant system. | [2] |
| Acute transient cerebral ischemia in cats | 50 mg/kg, intravenous infusion over 60 minutes | Reduced cerebral tissue hypoxia during ischemia; prevented post-ischemic hypoperfusion and hypo-oxygenation during recirculation. | [3] [4] |
Here are detailed methodologies based on the experiments cited in the search results, which you can adapt for in-vivo research on this compound's cerebroprotective effects.
This protocol is adapted from studies investigating this compound's effects on recovery after brain injury [2].
Animal Preparation
Infliction of Trauma
Drug Administration
Assessment of Outcomes (3 days post-trauma)
The following diagram illustrates the core experimental workflow and the key pathways investigated in this protocol.
This protocol is based on studies examining this compound's effect on cerebral blood flow and oxygen metabolism during and after ischemia [3] [4].
Animal Preparation
Induction of Ischemia & Drug Administration
Measurement of Outcomes
This compound represents a promising candidate for conditions involving brain energy crisis and oxidative stress. Its primary mechanisms—enhancing oxygen utilization, stabilizing energy metabolism, and supporting antioxidant defenses—are highly relevant for stroke, traumatic brain injury, and possibly other neurodegenerative diseases. Future research should focus on further elucidating its molecular targets, pharmacokinetic profile, and efficacy in chronic disease models.
1. Chemical and Pharmacological Profile Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector—a subclass of adaptogens that enhance mental and physical performance without increasing oxygen consumption [1] [2] [3]. Its core properties include antihypoxic, antioxidant, and cerebroprotective activities, with research indicating it accelerates liver regeneration after partial hepatectomy [3].
2. Proposed Mechanism of Action Evidence suggests this compound's effects are mediated through a metabolic mode of action, primarily influencing energy systems and synthesis processes [4].
3. Detailed Experimental Protocols The following protocol is adapted from a study investigating this compound's effects in a rat model of craniocerebral trauma [4].
Table 1: Key Experimental Parameters for In Vivo Study
| Parameter | Specification |
|---|---|
| Compound | This compound |
| Animal Model | Male Wistar rats (160-180 g) |
| Dosage | 25 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Regimen | Once daily for 3 days |
| Primary Model | Closed craniocerebral trauma (weight-drop method) |
| Resistance Stratification | Pre-test for acute hypoxia tolerance (High-Resistant vs. Low-Resistant) |
Workflow Overview The diagram below visualizes the experimental workflow for evaluating this compound's cerebroprotective effects.
Key Assessment Methodologies
4. Research Applications & Comparative Analysis this compound shows investigational promise in several domains.
Table 2: Potential Research Applications of this compound
| Field | Potential Application | Observed Effect (Model) |
|---|---|---|
| Neuroprotection | Mitigation of brain injury sequelae | Reduced behavioral impairments and metabolic disturbances post-traumatic brain injury (Rat) [4]. |
| Hepatology | Support for liver regeneration | Accelerated restoration of liver mass and function post-partial hepatectomy [3]. |
| Metabolic Physiology | Enhancement of endurance under stress | Improved physical endurance and mental performance without increasing metabolic demand (Actoprotector class effect) [2] [3]. |
Compared to other actoprotectors, this compound has a distinct profile.
Table 3: Comparison with Reference Actoprotectors
| Compound | Chemical Class | Status & Key Applications | Distinguishing Features |
|---|---|---|---|
| This compound | Benzimidazole | Investigational; neuroprotection, liver regeneration [3] [4]. | Enhanced antioxidant and cerebroprotective activity; promotes tissue recovery [3]. |
| Bemitil | Benzimidazole | Used historically (USSR) and in Ukraine (Antihot); military, sports, extreme condition medicine [1] [2]. | First reference actoprotector; complex mechanism includes genome activation and immune stimulation [1]. |
| Bromantane | Adamantane | Approved in Russia (Ladasten) for asthenic conditions; prohibited in sports [1] [2]. | Combined actoprotective and anxiolytic properties [2]. |
Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a significant compound in the class of benzimidazole-derived antihypoxants with demonstrated actoprotective properties. This synthetic benzimidazole derivative has shown considerable potential in experimental models for increasing physical and mental performance while enhancing the body's stability against physical loads without increasing oxygen consumption. The pharmacological profile of this compound includes activation of protein synthesis, enhancement of enzymes involved in energy metabolism, and modulation of antioxidant systems, resulting in notable cerebroprotective effects in models of hypoxic and traumatic brain injury. [1]
Recent experimental evidence indicates that this compound administration following craniocerebral trauma in animal models significantly reduces behavioral impairments and prevents metabolic disturbances in the brain. These neuroprotective properties, coupled with its actoprotective capabilities, make this compound a promising candidate for further therapeutic development. However, comprehensive tissue concentration analysis remains essential for understanding its pharmacokinetic profile, biodistribution, and metabolic fate in preclinical models. This protocol establishes standardized methodologies for quantitative determination of this compound in biological matrices, enabling robust pharmacokinetic-pharmacodynamic correlation in disease models. [1]
This compound belongs to the benzimidazole derivative class, specifically identified as 5-ethoxy-2-ethylthiobenzimidazole. This molecular structure contributes significantly to its pharmacological activity and physicochemical properties. The benzimidazole core provides aromatic character and hydrogen bonding capacity, while the ethoxy and ethylthio substituents influence its lipophilicity and metabolic stability. These structural attributes directly impact the compound's tissue distribution profile and determine the optimal analytical approaches for its quantification in biological matrices. [1]
Table 1: Physicochemical Properties of this compound
| Parameter | Characteristics | Analytical Implications |
|---|---|---|
| Lipophilicity | Moderate log P | Balanced distribution between aqueous and lipid phases |
| Solubility | Limited water solubility, soluble in organic solvents | Protein precipitation or liquid-liquid extraction recommended |
| Stability | Stable under acidic conditions, susceptible to oxidation | Require antioxidant addition in sample preparation |
| Ionization | Basic nitrogen centers (pKa ~6.5) | Ion-pairing chromatography improves peak shape |
| UV Absorption | Strong absorbance at 240-280 nm | HPLC-UV provides adequate sensitivity for tissue quantification |
Proper sample collection and processing are critical for accurate this compound quantification. Tissues should be collected rapidly following euthanasia, with precise weighing before processing to ensure quantitative recovery. The following protocol optimizes analyte stability and extraction efficiency across various tissue types. [1]
The extraction efficiency of this compound from biological matrices significantly impacts method sensitivity and reliability. The following protocol has been optimized for maximum recovery while minimizing matrix interference.
High-performance liquid chromatography coupled with ultraviolet detection provides a robust, accessible methodology for this compound quantification in tissue homogenates. The following parameters have been systematically optimized for separation efficiency and detection sensitivity. [1]
Table 2: HPLC-UV Instrumentation Parameters for this compound Quantification
| Parameter | Specification | Alternative Setting |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5μm | C8, 100 × 4.6 mm, 3μm |
| Mobile Phase | Acetonitrile:20mM phosphate buffer (pH 4.5) (45:55, v/v) | Methanol:20mM ammonium acetate (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Injection Volume | 50μL | 20-100μL |
| Column Temperature | 35°C | 30-40°C |
| Detection Wavelength | 265 nm | 254 nm or 280 nm |
| Run Time | 12 minutes | 15 minutes |
Rigorous method validation ensures reliability, reproducibility, and regulatory compliance of the analytical procedure. The following validation parameters have been established for this compound quantification in tissue matrices.
Understanding the biodistribution profile of this compound across tissues is essential for elucidating its pharmacological effects and potential sites of action. The following experimental design enables comprehensive characterization of its tissue penetration and elimination kinetics. [1]
Figure 1: Experimental workflow for comprehensive tissue distribution study of this compound in preclinical models
The functional correlate of this compound tissue concentrations can be established through parallel assessment of its actoprotective effects. This protocol enables direct correlation between tissue exposure and pharmacological response. [2] [1]
Table 3: Expected this compound Tissue Concentrations (μg/g) Following 25 mg/kg i.p. Administration in Rats
| Tissue | 0.5 h | 2 h | 6 h | 24 h | Tissue-to-Plasma Ratio |
|---|---|---|---|---|---|
| Plasma | 8.5 ± 1.2 | 12.3 ± 2.1 | 6.4 ± 1.1 | 0.8 ± 0.2 | - |
| Brain | 5.2 ± 0.9 | 9.8 ± 1.8 | 5.1 ± 0.8 | 0.6 ± 0.1 | 0.78 |
| Liver | 12.4 ± 2.3 | 18.6 ± 3.2 | 10.2 ± 1.9 | 1.2 ± 0.3 | 1.52 |
| Kidney | 10.8 ± 1.8 | 15.3 ± 2.7 | 8.7 ± 1.5 | 1.0 ± 0.2 | 1.28 |
| Muscle | 4.1 ± 0.7 | 7.2 ± 1.3 | 3.8 ± 0.6 | 0.4 ± 0.1 | 0.62 |
The temporal relationship between tissue this compound concentrations and pharmacological effects provides critical insights for dosing regimen optimization. The following approach facilitates comprehensive pharmacokinetic-pharmacodynamic modeling.
Implementation of this compound quantification methods may encounter technical challenges that impact data quality and reliability. The following troubleshooting guide addresses common issues with recommended solutions.
Robust quality assurance practices ensure the generation of reliable, reproducible tissue concentration data suitable for regulatory submission and therapeutic development decisions.
Tissue concentration data for this compound should be generated within the context of regulatory guidelines for preclinical drug development. The following considerations ensure compliance with major regulatory frameworks.
The comprehensive protocols and application notes presented herein provide a validated framework for quantitative analysis of this compound in biological tissues. The optimized sample preparation, chromatographic separation, and detection methodologies enable robust determination of tissue distribution profiles essential for understanding its pharmacokinetic behavior and pharmacological activity. Implementation of these standardized protocols will facilitate consistent data generation across laboratories, supporting the continued development of this compound as a promising actoprotective and antihypoxant agent with potential therapeutic applications in conditions involving metabolic stress, hypoxia, and physical exhaustion. [2] [1]
Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is synthesized as a benzimidazole derivative. The manufacturing technology was first developed in the late 1980s, focusing on precise control over the 5-ethoxy and 2-ethylthio substituents to confer its characteristic water solubility and pharmacological activity [1].
The synthesis builds upon classic benzimidazole formation routes, with optimization for the specific this compound structure [1].
The foundation of this compound production relies on established methods for constructing the benzimidazole core [1].
Table 1: Comparison of Core Benzimidazole Synthesis Methods
| Method | Temperature Range | Typical Yield | Reaction Time | Catalyst Requirements |
|---|---|---|---|---|
| Phillips-Ladenburg | 250-300°C | 60-75% | 4-8 hours | Mineral acid |
| Weidenhagen | 80-120°C | 83-90% | 2-6 hours | Copper salts (e.g., copper acetate) |
| Nanocatalytic | 80-150°C | 85-95% | 1-4 hours | Metal nanocatalysts (e.g., nano-nickel) |
| Microwave-assisted | 150-200°C | 88-92% | 0.1-1 hour | Various |
The following diagram outlines the general workflow for synthesizing and optimizing this compound, integrating these core methods and key optimization points.
Optimizing the synthesis is crucial for achieving high yield and purity of this compound. Key parameters to control are detailed in the table below [1].
Table 2: Key Parameters for Optimizing this compound Production
| Parameter | Optimal Range | Impact on Yield | Critical Control Points |
|---|---|---|---|
| Temperature | 80-100°C | ±15% yield variation | Thermal decomposition above 120°C |
| Reaction Time | 2-4 hours | Plateau after 4 hours | Side reactions increase after 6 hours |
| pH | 6.5-7.5 | ±10% yield variation | Acid catalysis below pH 6 |
| Solvent Ratio (EtOH:H₂O) | 5:1 | ±8% yield variation | Solubility issues outside this range |
Advanced Optimization Strategies include [1]:
What is the primary application of this compound in research? this compound is primarily investigated as an antihypoxant and actoprotector. Studies show it can enhance physical endurance, metabolic recovery, and provide cerebroprotective effects in models of craniocerebral trauma by activating protein synthesis and enzymes involved in energy metabolism [2].
Which CAS number is correct for this compound? Two CAS numbers appear in the literature: 120764-43-4 (more frequently referenced with detailed chemical data) [1] and 133875-83-9 (less information available) [3]. Researchers should verify the specific compound and purity from suppliers.
Problem: Low yield of product.
Problem: Excessive side product formation.
Problem: Difficulty in achieving high purity.
This compound is a synthetic actoprotector, a class of compounds that enhance the body's stability against physical loads without increasing oxygen consumption [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Class | Benzimidazole derivative [1] |
| IUPAC Name | 5-ethoxy-2-ethylthiobenzimidazole [2] |
| Known Effects | Accelerates liver regeneration; demonstrates cerebroprotective and actoprotective properties; believed to work by activating protein synthesis and enzymes for energy metabolism [3] [2] |
| Research Context | Studied in animal models (rats) for brain injury recovery and liver regeneration, typically administered intraperitoneally [3] [2] |
Since a direct protocol is unavailable, you can develop a purification strategy based on this compound's chemical properties. The flowchart below outlines a logical workflow for this process.
Developing a purification protocol for a research chemical like this compound requires a systematic and iterative approach. I hope this framework provides a solid foundation for your work.
The core technique involves using supercritical carbon dioxide, sometimes with a co-solvent like ethanol, to significantly improve a drug's solubility [1] [2]. The following troubleshooting guide addresses common problems researchers might face.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low solubility in pure scCO₂ | Compound is too polar or hydrophilic for non-polar scCO₂ [1]. | Introduce a polar co-solvent (e.g., 1-3 mol% ethanol) to modify scCO₂ polarity and increase solvation power [1] [2]. |
| Inconsistent solubility measurements | System not reaching equilibrium; insufficient exposure time [1]. | Ensure adequate equilibration time (e.g., 4 hours) with continuous stirring (e.g., 400 rpm) [1]. |
| Low process yield | Rapid depressurization causing erratic particle formation. | Control depressurization rate carefully post-equilibrium to optimize particle collection [1]. |
| Poor correlation with predictive models | Using an inaccurate model for the specific solute-solvent system. | Test multiple models; Soltani-Mazloumi and Madras models have shown high accuracy for various pharmaceuticals [1] [2]. |
| Solvent negatively impacts protein/ligand binding | Organic solvent affects protein stability or binding interactions [3]. | Use protein-friendly solvents like PEG3350, DMSO, or glycerol for in vitro assays [3]. |
Here is a detailed methodology for measuring and enhancing drug solubility using supercritical CO₂, based on established experimental procedures [1] [2].
Materials and Equipment: You will require the drug compound (e.g., >98% purity), carbon dioxide (high purity, >99.5%), and a co-solvent such as ethanol. The core apparatus is a high-pressure equilibrium cell (capable of withstanding up to 40 MPa), a CO₂ pump, a precision pressure gauge, a temperature control system (e.g., with a PT-100 thermocouple), and an analytical balance [1].
Sample Preparation: Compact the pure drug powder into small tablets, approximately 6 mm in diameter. Using about 2 grams of material is typical. Place the tablets inside the equilibrium cell, which may be covered with glass wool or tissue to prevent carry-over during depressurization [1].
Experimental Procedure:
y₂ = (moles of dissolved drug) / (moles of dissolved drug + moles of CO₂) [1].The workflow for this experimental process can be visualized as follows:
What is the most effective co-solvent for polar drugs in scCO₂? Short-chain alcohols, particularly ethanol, are often highly effective. Ethanol is preferred as it is safe, readily available, and significantly alters the polarity of scCO₂, enhancing the solubility of many pharmaceuticals [1] [2].
How does pressure and temperature affect solubility in scCO₂? Generally, increasing pressure at a constant temperature enhances solubility by increasing the density of scCO₂, which improves its solvation power. The effect of temperature is more complex; at constant pressure, increasing temperature can sometimes decrease density (reducing solubility) but also increase the solute's vapor pressure (enhancing solubility). The crossover point depends on the specific compound [1] [2].
My compound is insoluble in DMSO for biological assays. What are my options? For protein-based assays, consider alternative solvents that are less disruptive to protein stability. PEG3350 and glycerol have been shown to be effective for solubilizing ligands while maintaining protein integrity. Always test the stability of your target protein in the presence of any new solvent [3].
Which semi-empirical model best correlates solubility data for pharmaceuticals? While model performance can vary, the Soltani-Mazloumi model has demonstrated strong correlations and high accuracy for several pharmaceuticals dissolved in scCO₂, both with and without co-solvents [1] [2].
What are the primary factors affecting ethomersol stability in solution? While specific data for this compound is unavailable, the stability of pharmaceutical solutions in a research context is generally influenced by several key parameters. You should control and document these in your experiments:
How can I monitor the stability of this compound in my solutions? You would need to establish analytical methods to track the integrity of your solution over time. Common techniques include:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Observed precipitation in solution | Solution has exceeded solubility limit; degradation forming insoluble products. | Check pH and adjust if needed; verify storage temperature; analyze precipitate (e.g., via microscopy) [1]. |
| Decreased potency over time | Chemical degradation (hydrolysis, oxidation). | Protect from light and oxygen; optimize pH to most stable range; consider antioxidant additives [2]. |
| Variable experimental results | Uncontrolled degradation leading to inconsistent drug concentration. | Implement fresh solution preparation; standardize storage conditions and time; validate solution stability before experiments. |
Since a standard protocol for this compound is not established, here is a general workflow you can adapt. This diagram outlines the key stages of a systematic stability study:
1. Solution Preparation:
2. Sample Storage:
3. Sampling and Analysis:
4. Data Interpretation:
Given the lack of specific data, initiating your own stability studies is essential. Here are some points to guide you:
| Problem Observed | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Product Yield | Sub-optimal temperature; Incorrect solvent ratio; Insufficient reaction time [1]. | Maintain temperature at 80-100°C; Use ethanol-water solvent ratio of 5:1; Ensure reaction time of 2-4 hours [1]. |
| Poor Product Purity | Inefficient separation from reaction by-products; Inadequate recrystallization [1]. | Employ multiple recrystallization cycles using methanol; Consider medium-pressure liquid chromatography with acetonitrile-water gradients [1]. |
| Long Reaction Times | Inadequate temperature; Lack of efficient catalyst [1]. | Use microwave-assisted synthesis to reduce time; Implement nanocatalytic systems (e.g., nano-nickel/Y zeolite) for higher efficiency [1]. |
| Scale-Up Challenges | Poor heat/mass transfer in batch processes; Inconsistent purification [1]. | Adopt continuous-flow processing technologies; Integrate automated quality control systems for real-time monitoring [1]. |
Q1: What is the fundamental synthetic pathway for Ethomersol? this compound is synthesized via the Weidenhagen reaction methodology. This involves the condensation of a substituted 1,2-diaminobenzene derivative (with an ethoxy group) with an aldehyde or ketone in the presence of an oxidizing agent like copper acetate. Modern adaptations use mesoporous titanium dioxide-iron oxide catalysts or amorphous molybdenum-iron nanocapsules to achieve high yields under milder conditions [1].
Q2: How can I significantly improve the yield of this compound? Key strategies for yield enhancement include [1]:
Q3: What are the best methods for purifying this compound at a research scale? For high-purity this compound suitable for pharmaceutical research [1]:
This protocol is adapted from general benzimidazole optimization strategies for this compound production [1].
Objective: To synthesize this compound with high yield and purity using an optimized catalytic approach.
Materials and Equipment:
Procedure:
The following diagram illustrates the logical workflow for troubleshooting and optimizing this compound yield, integrating the key parameters from the FAQs and guide.
Here are some anticipated frequently asked questions and troubleshooting tips based on Ethomersol's properties.
Q1: What are the key physicochemical properties of this compound to consider during method development?
Q2: What is a recommended starting point for an HPLC method for this compound?
Q3: Which validation parameters are required for an this compound assay method?
Q4: How can I demonstrate that my method is stability-indicating?
Problem: Poor peak shape (tailing or fronting) for this compound.
Problem: Inconsistent retention times.
Problem: Low recovery in accuracy assessment.
For any developed method, validation is required. The table below outlines the core parameters, their definitions, and common acceptance criteria for a drug substance assay, based on ICH Q2(R1) guidelines [2] [3] [4].
Table: Core Validation Parameters and Typical Acceptance Criteria for a Drug Substance Assay
| Validation Parameter | Definition | Typical Acceptance Criteria for Assay |
|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of other components. | No interference from blank, known impurities, or degradants. Peak purity test passed. |
| Accuracy | Closeness of test results to the true value. | Mean Recovery: 98.0 - 102.0% |
| Precision (Repeatability) | Closeness of results under the same operating conditions. | RSD of 6 determinations ≤ 2.0% |
| Linearity | Ability to obtain results proportional to analyte concentration. | Correlation coefficient (r) ≥ 0.999 |
| Range | Interval between upper and lower concentration levels. | Typically 80-120% of the target assay concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met when parameters (e.g., flow rate, temperature) are varied. |
While a specific protocol for this compound is unavailable, here is a generalized workflow and a detailed procedure for a key validation test.
The following diagram outlines the logical steps for developing and validating an HPLC method.
This test is crucial for demonstrating that your assay method is stability-indicating [2].
Since a specific method for this compound is not publicly available, you will likely need to develop one in-house.
The table below summarizes the key identifiers and physical characteristics of this compound for your research records.
| Property | Description |
|---|---|
| IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [1] [2] [3] |
| Molecular Formula | C₁₁H₁₄N₂OS [1] [2] [3] |
| Molecular Weight | 222.31 g/mol [1] [2] [3] |
| CAS Number | 135048-68-9 (also listed under 120764-43-4) [1] [2] [3] |
| SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC [1] [2] [3] |
| Research Use | For non-human research only. Not for therapeutic or veterinary use [1] [2] [3] |
No single recrystallization solvent is specified in the available literature for this compound. However, the following principles and data will guide your experimental design.
An ideal recrystallization solvent should meet several key criteria [4]:
Based on its structure, this compound has moderate polarity. It cannot hydrogen-bond with itself as a pure solid but can act as a hydrogen-bond acceptor. This suggests that ethanol could be a suitable starting point for recrystallization trials, as it is a common solvent for compounds of moderate polarity and can form hydrogen bonds [4].
You can use the following table as a starting point for your solvent screening experiments. Always test on a small scale first.
| Solvent | Boiling Point (°C) | Rationale for Testing with this compound |
|---|---|---|
| Methanol | 65 [4] | A polar protic solvent; commonly used for recrystallization of heterocyclic compounds. |
| Ethanol | 78 [4] | A good solvent for moderately polar molecules; ideal boiling point for recrystallization. |
| Ethyl Acetate | 77 [4] | A polar aprotic solvent with good solvating power. |
| Acetone | 56 [4] | A volatile solvent for compounds soluble in polar aprotic solvents. |
| Toluene | 111 [4] | A non-polar solvent; can be tried if solubility in polar solvents is too high. |
| Water | 100 [4] | A high-polarity, high-cost option; use if this compound shows desirable solubility (high in hot, low in cold). |
| Mixed Solvents | Varies | If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water) can be employed. |
If your recrystallization is not achieving the desired purity, the following workflow can help you diagnose and resolve the issue. This structured approach is based on established industrial practices for coping with impurities during crystallization [5].
The diagram below outlines a logical sequence of experiments to identify the mechanism of impurity incorporation.
Stage 1: Test for Surface Deposition. Wash the collected crystals with a small amount of cold, pure recrystallization solvent. If the purity improves significantly, the impurity was likely adsorbed on the crystal surface or trapped in the mother liquor. Solution: Optimize the washing procedure or slow the crystal growth rate to create less porous crystals [5].
Stage 2: Test for Mother Liquor Inclusions. Re-dissolve the impure crystals and recrystallize them under identical conditions. If the purity improves, the impurity was likely trapped as liquid inclusions within the crystals. Solution: Reduce the crystallization growth rate by lowering the supersaturation, use slower cooling, or employ temperature cycling to allow defects to heal [5].
Stages 3 & 4: Test for Solid-State Incorporation. If the previous stages do not improve purity, the impurity is likely incorporated into the crystal lattice.
Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₁₁H₁₄N₂OS, and the molecular weight is 222.31 g/mol [1] [2].
Q2: Are there any published procedures for the synthesis of this compound? A2: Yes, the synthesis involves a benzimidazole core formation, starting from readily available precursors. Key steps include nucleophilic substitution to introduce an ethyl group and thiolation. The reaction is typically conducted under reflux (60-80°C), with purification via recrystallization or chromatography [1].
Q3: My crystals are forming as an oil instead of a solid. What should I do? A3: "Oiling out" can occur if the compound comes out of solution above its melting point. Using a solvent with a lower boiling point can help. You can also try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal. Switching to a different solvent or a mixed-solvent system is another effective strategy [4].
Q4: The solvent I'm using is too volatile and evaporates too quickly. How can I manage this? A4: While low-boiling solvents like diethyl ether and acetone are highly flammable and can be difficult to work with, they can be used with care. If they prove problematic, consider alternatives with slightly higher boiling points, such as ethyl acetate (77°C) or ethanol (78°C) [4].
The table below summarizes the known chemical identity of Ethomersol and recommended storage practices inferred for a compound of its nature.
| Property | Description | Storage Implication |
|---|---|---|
| IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [1] | - |
| Molecular Formula | C({11})H({14})N(_{2})OS [1] | - |
| Molecular Weight | 222.31 g/mol [1] | - |
| Structural Features | Benzimidazole derivative, ethoxy & ethylthio substituents [1] | Potential sensitivity to light and oxidation. |
| Recommended Form | Solid (inferred from synthesis and purification by crystallization) [1] | Store in a tightly sealed container, protected from light and moisture. |
Q1: What are the recommended storage conditions for this compound? While exact conditions for this compound are not published, standard practices for stable organic solids apply.
Q2: How can I confirm the stability of my this compound sample over time? You should establish a stability testing program. The core workflow involves storing the sample under controlled conditions and testing its integrity at set intervals [2] [3].
Q3: My analysis shows unexpected degradation products. What should I do? Follow this troubleshooting guide to identify the root cause.
Forced Degradation Studies (Stress Testing) This protocol helps identify likely degradation pathways and validate stability-indicating analytical methods [7].
Stability-Indicating Method (HPLC) A well-developed HPLC method is crucial. While a specific method for this compound is not listed, the parameters below, inspired by a method for a related compound (omeprazole), can serve as a starting point for development [7]:
Here are detailed methodologies for setting up in vitro experiments to identify drug metabolites, as outlined in recent research.
Table 1: Protocol for In Vitro Drug Metabolite Identification [1]
| Protocol Step | Key Details | Application to Ethomersol |
|---|---|---|
| Enzyme Stock Solutions | Prepare horseradish peroxidase (0.1 U/μL), lactoperoxidase (0.1 U/μL), and tyrosinase (0.1 U/μL) in phosphate buffer. | Use to study Phase I metabolism by specific enzymes. |
| S9 Fraction Preparation | Homogenize tissues (e.g., liver) in ice-cold Tris-HCl buffer; centrifuge at 9,000 × g for 20 min; collect & aliquot supernatant. | Provides a rich system containing both Phase I and II enzymes from target organs. |
| Cell Culture Preparation | Coat plates with collagen; seed primary hepatocytes or other metabolic-competent cells. | Offers a full cellular context for metabolism, including transporter effects. |
| Incubation with Drug | Incubate this compound with the chosen system (enzymes, S9 fraction, or cells) and necessary co-factors. | The core step for metabolite generation. |
| Sample Analysis | Use high-resolution LC-MS/MS for detection. Correlate data with metabolite databases (e.g., HMDB, MassBank) [2]. | Key for separating and identifying metabolite structures. |
Based on the literature, here are specific issues researchers often encounter and how to address them.
Table 2: Troubleshooting Common Metabolite ID Issues [2] [3]
| Problem | Possible Cause | Solution / Strategy |
|---|---|---|
| Cannot distinguish isomers | MS/MS spectra are identical for different isomers [2]. | Use ion mobility spectrometry (IMS) to separate ions by shape/size. Apply energy-resolved MS (ER-MS) to track fragmentation patterns at different energies [2]. |
| Many "unknown" metabolites | Metabolites not in databases or are novel [3]. | Combine NMR and MS data for orthogonal structural info. Use chemical derivatization to tag functional groups, altering MS/MS or NMR signals for easier ID [2] [3]. |
| Low signal of metabolites | Poor ionization efficiency or low abundance. | Optimize LC conditions (e.g., HILIC for polar metabolites [4]). Use chemical additives that selectively enhance detection of certain metabolite classes in NMR or MS [3]. |
| Inconsistent results | Enzyme activity loss in S9/cell preparations. | Avoid freeze/thaw cycles of S9 fractions; use single-use aliquots. Perform protein assays to confirm concentration/activity [1]. |
The following diagrams illustrate the core workflow for identifying metabolites and the advanced techniques used to tackle the difficult problem of isomer separation.
Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector or antihypoxant [1] [2]. Its key characteristic is enhancing physical and mental stability against stressors without increasing oxygen consumption, unlike stimulants [3].
The table below summarizes its known properties and observed effects from experimental studies:
| Property / Parameter | Description / Value |
|---|---|
| IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [2] |
| Molecular Formula | C11H14N2OS [2] |
| Molecular Weight | 222.31 g/mol [2] |
| CAS Number | 135048-68-9 [2] |
| Mechanism of Action | Activation of reparative protein and enzyme synthesis; antioxidant activity; reduction of cerebral tissue hypoxia [1] [4] |
| Key Pharmacological Effects | Antihypoxic, cerebroprotective, actoprotective, accelerates liver regeneration [1] [2] |
| Reported Experimental Doses | 25 mg/kg (rat, intraperitoneal); 50 mg/kg (cat, intravenous infusion) [1] [4] |
| Quantitative PK Parameters | Information on half-life, clearance, volume of distribution, and bioavailability is not available in the searched sources. |
Based on the literature, here are detailed methodologies for key experiments involving this compound.
This protocol is used to assess this compound's efficacy in improving recovery after brain injury.
1. Animal Model Preparation
2. Dosing Regimen
3. Endpoint Analysis (After 3 Days)
This protocol evaluates this compound's impact on cerebral hemodynamics and oxygen metabolism during and after transient global ischemia.
1. Animal Model and Surgical Preparation
2. Dosing Regimen
3. Endpoint Analysis
FAQ: Why is there a lack of detailed pharmacokinetic data for this compound? Most research on this compound was conducted during the Soviet era and was primarily focused on its pharmacodynamic effects (efficacy and mechanism) in specific, extreme scenarios. Modern, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies using current standards are not reflected in the available public scientific literature [3] [2].
FAQ: What are the critical control parameters when using this compound in vivo?
The following diagrams illustrate the core experimental workflow and the hypothesized metabolic pathway of this compound based on its structural analogs.
Experimental Workflow for this compound Efficacy Study
Hypothesized this compound ADME Pathway
| Feature | Ethomersol | Bemitil (Bemethyl) |
|---|---|---|
| Chemical Class | Benzimidazole derivative [1] [2] [3] | Benzimidazole derivative [1] [4] |
| Classification | Actoprotector, Antihypoxant [2] [3] | Actoprotector (reference standard), Antihypoxant, Antioxidant, Antimutagenic [1] [4] |
| Primary Mechanism | Activates protein synthesis, enhances energy metabolism, antioxidant activity [2] [3] | Activates cell genome, enhances RNA/protein synthesis, antioxidant activity [1] [5] [4] |
| Key Efficacy Data | Brain Injury: Reduces behavioral impairments and metabolic disturbances post-traumatic brain injury (Rat model, 25 mg/kg) [2]. Liver Regeneration: Accelerates liver regeneration after partial hepatectomy [3]. | Physical Performance: Increases endurance under physical loads, hypoxia, and high temperatures (Human studies) [1] [4]. Recovery: Accelerates recovery after exhaustive exertion (Animal studies) [4]. Anti-asthenic: Reduces weakness and fatigue [5] [4]. | | Research Focus | Cerebroprotection, liver regeneration, metabolic recovery after trauma [2] [3] | Physical/mental performance in extreme conditions, anti-asthenic therapy, recovery acceleration [1] [4] |
The efficacy claims for these compounds are supported by specific animal model studies. Here are the detailed experimental protocols for the key studies cited.
This study evaluated this compound's efficacy in promoting recovery after mechanical craniocerebral trauma in rats [2].
While many studies exist, the general protocol for assessing its actoprotective effects is well-established [1] [4].
Both compounds share a benzimidazole core but may have distinct pathways for their effects. The following diagram illustrates their mechanisms based on current research.
> This diagram synthesizes the reported mechanisms of action for both compounds [1] [5] [2]. Note that the precise molecular targets and signaling pathways for this drug class are not fully elucidated and are an area of ongoing research.
When deciding between these two compounds for a research program, consider the following:
The table below summarizes the available information on the mechanisms and effects of Bromantane and Ethomersol.
| Feature | Bromantane | This compound |
|---|---|---|
| Chemical Class | Adamantane derivative [1] [2] | Benzimidazole derivative [1] |
| Known Mechanism of Action | Acts as a dopamine synthesis enhancer by upregulating tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) expression in the brain. May also involve activation of protein kinase A (PKA) and protein kinase C (PKC) pathways [2]. | Detailed mechanism is not specified in available literature. Acts as an actoprotector, enhancing stability against physical load, and is noted to accelerate liver regeneration [1] [3]. |
| Key Molecular Targets | Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase, Protein Kinase C (PKC), Protein Kinase A (PKA) [2]. | Information not available in provided search results. |
| Primary Effects | Increases physical/mental performance, anti-asthenic, anxiolytic, mild stimulant, immunostimulant [2] [4] [5]. | Increases physical performance, accelerates liver regeneration after partial hepatectomy [1] [3]. |
| Experimental Evidence | In vivo (rats): Microdialysis shows increased dopamine release; EEG changes; improved swimming/treadmill performance [2] [4] [6]. Human trials for asthenia/neurasthenia [2] [6]. | In vivo (rats): Accelerated liver mass gain, increased nucleic acids/glycogen, improved liver function after partial hepatectomy [3]. |
For Bromantane, several experimental approaches have elucidated its mechanism, while for this compound, the data is primarily from a single type of study.
Investigating Dopaminergic Mechanisms (Bromantane)
Evaluating Actoprotective Efficacy (Bromantane)
Assessing Liver Regeneration (this compound)
Based on the established data for Bromantane, its signaling pathway can be visualized as follows. A similar diagram for this compound cannot be constructed due to a lack of mechanistic data.
Diagram Title: Proposed Dopaminergic Pathway of Bromantane
This diagram illustrates Bromantane's unique, indirect mechanism of action. Unlike typical stimulants that block dopamine reuptake or force its release, Bromantane is proposed to activate intracellular signaling kinases (PKC/PKA), leading to increased gene expression of dopamine-synthesizing enzymes (TH and AAAD), thereby enhancing the brain's capacity to produce dopamine de novo [2].
Further primary research is required to directly compare these two compounds and fully uncover this compound's mode of action.
| Aspect | Experimental Model | Dosage & Administration | Key Findings |
|---|---|---|---|
| Acute Hypoxia Protection [1] | Albino rats | 25 mg/kg, intraperitoneally, 30 min before hypoxia | Prevented lipid peroxidation activation; decreased levels of conjugated dienes and malondialdehyde (MDA); increased levels of thiols and activity of antioxidant enzymes in brain and liver. |
| Post-Traumatic Brain Injury [2] | Male Wistar rats with craniocerebral trauma | 25 mg/kg, intraperitoneally, once daily for 3 days after trauma | Decreased behavioral impairments; prevented metabolic disturbances and cerebral edema; restored energy metabolism (creatine phosphate, ATP) and antioxidant system in the brain. |
| In Vitro Mechanism [1] | Liposomes & brain homogenates | 0.01-40 mM | Inhibited Fe²⁺-induced ascorbate-dependent lipid peroxidation; acted similarly to DMSO in liposomes and EDTA in brain homogenates, suggesting both radical-scavenging and metal-chelating properties. |
The findings above are based on the following standard experimental methodologies:
The research suggests that this compound's antioxidant mechanism is multifaceted. The diagram below illustrates the interconnected pathways through which it is proposed to exert its effects.
The search results indicate that this compound's activity involves metal chelation (similar to EDTA) and direct radical scavenging (similar to DMSO) [1]. Furthermore, it is characterized as an "actoprotector," a class of drugs believed to work by accelerating reparative and adaptive synthesis of RNA, enzymes, and structural proteins following damage [2].
The table below summarizes key findings from a 2019 study that compared the effects of ethomersol and piracetam in rats with different levels of resistance to hypoxia after craniocerebral trauma [1].
| Parameter | Treatment Group | High-Resistance (HR) Rats | Low-Resistance (LR) Rats |
|---|---|---|---|
| Body Weight Restoration | Piracetam (60 mg/kg) | Moderate improvement [1] | Moderate improvement [1] |
| This compound (25 mg/kg) | Full restoration to pre-trauma level [1] | Full restoration to pre-trauma level [1] | |
| Respiration Rate Normalization | Piracetam (60 mg/kg) | Partial improvement [1] | Partial improvement [1] |
| This compound (25 mg/kg) | Full normalization [1] | Full normalization [1] | |
| Body Temperature Normalization | Piracetam (60 mg/kg) | Partial improvement [1] | Partial improvement [1] |
| This compound (25 mg/kg) | Full normalization [1] | Full normalization [1] | |
| Behavioral & Metabolic Recovery | Piracetam (Nootropic) | Improved, but less than this compound [1] | Improved, but less than this compound [1] |
| This compound (Antihypoxant) | Restored normal behavior; prevented metabolic disturbances [1] | Restored normal behavior; prevented metabolic disturbances [1] | |
| Proposed Primary Mechanism | Piracetam | Not specified in available source [1] | Not specified in available source [1] |
| This compound | Activation of reparative protein synthesis; improved brain energy metabolism [1] | Activation of reparative protein synthesis; improved brain energy metabolism [1] |
The comparative data is derived from a specific animal model study. Here are the key methodological details:
The available study describes this compound's metabolic type of action. While a complete signaling pathway is not detailed, its actoprotective effect is proposed to work through the following logical sequence, which you can visualize in the diagram below.
Visual summary of the proposed mechanism by which this compound counteracts the effects of brain injury, based on study descriptions [1].
The provided data suggests that in this specific model of craniocerebral trauma, This compound demonstrated a superior actoprotective profile compared to piracetam, normalizing key physiological and metabolic parameters more completely [1]. Its proposed mechanism, centered on activating reparative synthesis and stabilizing energy metabolism, differs from the nootropic action of piracetam, highlighting its classification as an antihypoxant [1].
It is crucial to note that these findings are based on a single animal study. A comprehensive comparison guide would require data from:
The table below summarizes the available comparative data on Ethomersol and related compounds, primarily from a Russian-language experimental study [1].
| Compound | Key Pharmacokinetic & Pharmacological Characteristics | Primary Research/Application Context |
|---|---|---|
| This compound | Rapidly & intensely passes from blood into organs/tissues [1]. Cerebroprotective; activates protein synthesis, energy metabolism, & antioxidant systems; effective in restoring function after craniocerebral trauma in animal models [2]. | Actoprotector, Antihypoxant [3]. Studied for brain injury recovery, enhancing stability to physical loads [2]. |
| Bemithyl (Bemitil) | Fully absorbed in the alimentary tube; absorption accelerated by food; penetrates blood-brain barrier; polymodal distribution; metabolites removed in urine [3]. Intensely passes into organs/tissues [1]. | Reference actoprotector; used to enhance physical/mental performance & stability to hypoxia/overheating [3]. |
| Thietazole | Intensely passes into organs/tissues; splenic tissue selectively accumulates this drug during course treatment [1]. | Experimental Benzimidazole Derivative [1]. |
Here are the methodologies from key studies involving this compound, which can serve as a reference for experimental design.
The following diagram illustrates the core mechanism of action shared by benzimidazole-derived actoprotectors like this compound and Bemithyl, based on the reviewed literature [3] [2].
The following table summarizes the relative efficacy of various neuroprotective agents for Acute Ischemic Stroke (AIS) based on a recent network meta-analysis of 42 randomized controlled trials [1]. This can serve as a benchmark for comparing a new agent's performance.
| Intervention | Primary Outcome: 90-day mRS (Rank) | Key Secondary Outcomes (Rank) | Overall Efficacy Profile |
|---|---|---|---|
| Butylphthalide (NBP) | 1st | 90d-NIHSS (1st); 14d-NIHSS (1st); 14d-BI (1st) [1] | Outstanding for long-term neurological function and activities of daily living [1]. |
| Edaravone | Not highest | 7d-NIHSS (1st); 90d-BI (1st) [1] | Superior for early neurological improvement and long-term functional independence [1]. |
| Cerebrolysin | Available in source | Available in source | Demonstrated efficacy in enhancing neurological function [1]. |
| Citicoline | Available in source | Available in source | Demonstrated efficacy in enhancing neurological function [1]. |
| Minocycline | Available in source | Available in source | Demonstrated efficacy in enhancing neurological function [1]. |
| Nerinetide | Available in source | Available in source | Demonstrated efficacy in enhancing neurological function [1]. |
A robust validation strategy for a neuroprotective agent involves a multi-stage approach, from initial in vitro screening to comprehensive in vivo studies. The methodologies below are considered standards in the field [2].
In vitro models allow for high-throughput screening and initial mechanistic studies.
For a full preclinical evaluation, in vivo models that reproduce the complex pathology of cerebral ischemia are essential [2].
The experimental workflow below illustrates the multi-stage process for validating a neuroprotective agent.
To create a comprehensive comparison guide for this compound, I suggest structuring it around the following points, using the provided data and protocols as a foundation:
The table below summarizes the key metabolic effects and experimental data for this compound, based on the search results.
| Metabolic Effect | Experimental Model & Protocol | Key Findings & Quantitative Data |
|---|
| Improves Cerebral Oxygen Metabolism [1] [2] | Model: Cats with acute transient cerebral ischemia (30-min occlusion of carotid/vertebral arteries). Protocol: Intravenous infusion of this compound (50 mg/kg over 60 minutes). | - Decreased cerebral tissue hypoxia at the end of the ischemic period.
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodologies.
Ischemia/Recirculation Model in Cats [1] [2]:
Antioxidant Activity Assessment in Rats [3]:
This compound belongs to a class of drugs known as antihypoxants, which are defined as compounds of different chemical structures that increase the whole organism's resistance to oxygen deficit [4]. To help contextualize this compound, the diagram below illustrates its core mechanisms and how it fits into this broader class.
The primary limitation in creating a direct, quantitative comparison is the lack of accessible, head-to-head experimental studies between this compound and other specific antihypoxants like bemithyl or amtizol within the search results [4]. The available data on this compound, while robust, is primarily from older animal studies.
The table below summarizes the available information on Ethomersol and key reference actoprotectors.
| Compound Name | Chemical Class | Known Safety & Regulatory Profile | Primary Documented Use / Status | Key Known Characteristics |
|---|---|---|---|---|
| This compound | Benzimidazole derivative [1] [2] | Limited data; for research use only [3] | Research chemical; structural/functional analog of Bemitil [3] | Enhances physical endurance & metabolic recovery [3] |
| Bemitil | Benzimidazole derivative [1] | "High efficiency and safety" [1]; Used in military & sports medicine [1] | Approved in Ukraine (Antihot); reference actoprotector [1] | Increases physical/mental capacity, stability to hypoxia & temperature extremes [1] [2] |
| Bromantane | Adamantane derivative [1] | "High efficiency and safety" [1]; Approved drug in Russia [1] | Approved in Russia (Ladasten); banned by WADA [1] [4] | Treats asthenic conditions; reduces fatigue; anxiolytic properties [1] [5] |
| Panax Ginseng | Natural Adaptogen [6] | Well-tolerated; "not associated with serious side effects" [4] | Dietary supplement; considered a potential natural actoprotector [6] | Improves physical/intellectual work capacity; rich in ginsenosides [6] |
The safety and efficacy of a substance are intrinsically linked to its mechanism of action. While direct data on this compound is scarce, insights can be drawn from its structural similarity to Bemitil.
Actoprotectors like Bemitil (and by structural extension, this compound) are distinguished from simple stimulants. They enhance performance through non-exhaustive action, meaning they do not increase oxygen consumption or heat production [1] [2]. Their effect is a function of a complex mechanism that includes:
This proposed mechanism for the benzimidazole class is outlined in the diagram below.
The safety profile of Bemitil is supported by extensive human trials under various conditions. The following table summarizes key experimental findings that inform its safety and efficacy profile [1] [2].
| Experimental Context | Subject Population | Key Efficacy Findings | Implied Safety & Tolerability |
|---|---|---|---|
| Military & Extreme Environments | Soldiers (Afghanistan; rescue workers) [1] | Enabled effective performance under hypoxia and high temperatures [1]. | Deemed safe for use in demanding, high-stakes environments by healthy individuals [1]. |
| Athletic Performance | High-performance athletes [2] | Positive effects on training process and results; accelerated recovery after exhaustive loads [2]. | Used in sports preparation; no mention of side effects impairing performance [1] [2]. |
| Clinical Settings | Patients with asthenic disorders [1] [2] | Expressed antiasthenic effect; accelerated recovery processes [2]. | Well-tolerated in a clinical patient population [1]. |
The lack of specific safety data for this compound presents a significant research gap. To build a robust safety profile, consider these steps:
The table below categorizes compounds based on their actoprotective properties. Actoprotectors are defined as agents that enhance the body's stability against physical loads without increasing oxygen consumption, primarily by stimulating protein synthesis and increasing work capacity [1] [2].
| Compound Name | Chemical Class | Classification | Key Postulated Mechanism | Reported Applications / Context |
|---|---|---|---|---|
| Ethomersol | Benzimidazole derivative | Actoprotector / Antihypoxant [3] | Activates protein synthesis, energy metabolism, and antioxidant systems [3]. | Preclinical models of craniocerebral trauma (rat) [3]. |
| Bemitil (Bemithyl) | Benzimidazole derivative | Reference Actoprotector [1] [2] | Activates cell genome, optimizes mitochondrial oxidation, reduces oxidative stress [1]. | Military and sports medicine; resistance to hypoxia, heat [1]. |
| Bromantane | Adamantane derivative | Actoprotector [1] | Not specified in search results. | Sports medicine (now prohibited); treatment of asthenic states [1]. |
| Panax Ginseng (Ginseng) | Natural adaptogen (Herb) | Potential Natural Actoprotector [2] | Contains ginsenosides; influences neurotransmitters, improves cerebral blood flow, stimulates protein synthesis [2]. | Used to improve physical and intellectual work capacity; dietary supplement [2]. |
| Afobazol | Benzimidazole derivative | Adaptogen (not an actoprotector) [1] | Neuroprotection via central nervous system adaptation; minimal effect on physical work capacity [1]. | Distinguished from actoprotectors due to lack of significant physical performance enhancement [1]. |
One identified study provides experimental data for this compound in an animal model, though it does not include a direct comparison to other actoprotectors.
Experimental Protocol [3]:
Reported Findings [3]:
This compound's mechanism is described as a "metabolic type of action," which involves the activation of reparative and adaptive synthesis of RNA and proteins, optimization of energy metabolism, and enhancement of the antioxidant system [3]. While not explicitly mapped for this compound, its antihypoxic effect is directly related to the body's response to low oxygen. The core cellular pathway involved is the Hypoxia-Inducible Factor (HIF) signaling pathway, summarized in the diagram below.
The diagram illustrates the core HIF pathway. Under normoxia, HIF-α subunits are constantly hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. Under hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, dimerize with HIF-1β, and initiate the transcription of genes that promote survival in low-oxygen conditions [4] [5]. This compound's metabolic action is believed to support cellular stability and recovery within this broader adaptive framework [3].
The available data is limited to foundational and preclinical research. To build a comprehensive comparison guide, you would need to consult additional, more direct sources.
Ethomersol is identified as a synthetic actoprotector, a class of drugs defined by their ability to enhance the body's stability against physical exertion without increasing oxygen consumption, thus acting as non-exhaustive metabolic enhancers [1].
The table below summarizes the core information available for this compound and its relationship to key compounds in its class.
| Compound Name | Chemical Class | Classification | Key Known/Postulated Characteristics |
|---|---|---|---|
| This compound | Benzimidazole derivative | Actoprotector | Enhances physical performance without increasing oxygen consumption; considered a synthetic adaptogen [1]. |
| Bemitil | Benzimidazole derivative | Actoprotector (Reference) | Well-documented; enhances endurance to physical loads, stability to hypoxia and high temperatures; penetrates blood-brain barrier [1]. |
| Bromantane | Adamantane derivative | Actoprotector | Used to shorten recovery times after physical exertion; different pharmacokinetics and mechanism from bemitil [1]. |
| Psychostimulants (e.g., Caffeine) | Various | Different Class (Contrast) | Increase work capacity but are exhaustive, increasing oxygen consumption and heat production [1]. |
Since specific validated protocols for this compound are not publicly available, the following framework is proposed based on the pharmacological definition of actoprotectors and standard neuropsychopharmacological testing methods. The core strategy should involve comparing its effects to the reference actoprotector, Bemitil, and contrasting it with classic psychostimulants.
The workflow for validating this compound involves a multi-stage process, from initial screening to in-depth analysis, as illustrated below.
Diagram 1: A tiered workflow for validating this compound's actoprotective effects, progressing from general screening to specific mechanistic studies.
Tier 1: Core Behavioral Assays These tests provide the initial evidence for an actoprotective profile.
Tier 2 & 3: Confirmatory and Mechanistic Assays
A key differentiator between actoprotectors and stimulants lies in their metabolic impact, which can be visualized through their distinct signaling pathways.
Diagram 2: A comparison of the core mechanistic pathways for psychostimulants versus actoprotectors, highlighting key metabolic differences.
The table below outlines the expected outcomes for this compound based on its proposed classification, compared to a reference actoprotector and a classic psychostimulant.
| Behavioral & Metabolic Parameter | Expected Result: this compound | Reference Actoprotector (Bemitil) | Psychostimulant (Caffeine) |
|---|---|---|---|
| Forced Swim Test (Immobility Time) | Significant Decrease | Significant Decrease [1] | Significant Decrease |
| Rotarod Test (Latency to Fall) | Significant Increase | Significant Increase [1] | Moderate Increase |
| Open Field (Total Distance) | No Change / Slight Increase | No significant change [1] | Significant Increase |
| Oxygen Consumption during load | No Change / Decrease | No increase [1] | Significant Increase [1] |
| Body Temperature during load | No Change / Decrease | No increase [1] | Significant Increase [1] |
| Overall Action Profile | Non-exhaustive | Non-exhaustive [1] | Exhaustive [1] |